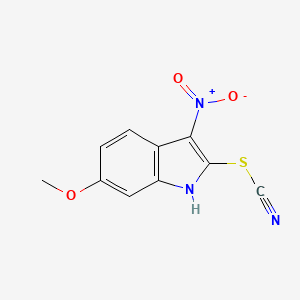
N-(3-bromophenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It features a bromophenyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-4-methyl-3-nitrobenzamide typically involves the following steps:
Bromination: The bromination of the aromatic ring is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated nitrobenzene with an appropriate amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-bromophenyl)-4-methyl-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: N-(3-bromophenyl)-4-methyl-3-aminobenzamide.
Substitution: N-(3-substituted phenyl)-4-methyl-3-nitrobenzamide.
Oxidation: N-(3-bromophenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-4-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of aromatic amides on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(3-bromophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: Substitution of bromine with chlorine can alter the compound’s properties, such as its reactivity and binding affinity.
N-(3-bromophenyl)-4-methyl-3-aminobenzamide: The reduction product of N-(3-bromophenyl)-4-methyl-3-nitrobenzamide, which may have different biological activities.
Uniqueness: this compound is unique due to the presence of both a bromophenyl group and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFDSKYLQCVXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5812661.png)
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE](/img/structure/B5812685.png)
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5812686.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE](/img/structure/B5812710.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)


![N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5812753.png)
![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
